molecular formula C9H11NOS2 B066280 2-(Cyclopropylcarbonyl)-3,3-di(methylthio)acrylonitrile CAS No. 175137-55-0

2-(Cyclopropylcarbonyl)-3,3-di(methylthio)acrylonitrile

Cat. No.: B066280
CAS No.: 175137-55-0
M. Wt: 213.3 g/mol
InChI Key: HFXLTHJTTFMAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylcarbonyl)-3,3-di(methylthio)acrylonitrile is an organic compound characterized by the presence of a cyclopropylcarbonyl group, two methylthio groups, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylcarbonyl)-3,3-di(methylthio)acrylonitrile typically involves the reaction of cyclopropylcarbonyl chloride with 3,3-di(methylthio)acrylonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the implementation of automated purification systems can streamline the production process, ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylcarbonyl)-3,3-di(methylthio)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The acrylonitrile moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted acrylonitriles.

Scientific Research Applications

2-(Cyclopropylcarbonyl)-3,3-di(methylthio)acrylonitrile has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with unique properties.

    Medicinal Chemistry: It may be explored for its potential biological activities and as a precursor for drug development.

    Chemical Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylcarbonyl)-3,3-di(methylthio)acrylonitrile involves its interaction with various molecular targets. The cyclopropylcarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acrylonitrile moiety can undergo Michael addition reactions with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylcarbonyl)-3,3-di(methylthio)propionitrile: Similar structure but with a propionitrile group instead of acrylonitrile.

    2-(Cyclopropylcarbonyl)-3,3-di(methylthio)butyronitrile: Contains a butyronitrile group.

    2-(Cyclopropylcarbonyl)-3,3-di(methylthio)valeronitrile: Contains a valeronitrile group.

Uniqueness

2-(Cyclopropylcarbonyl)-3,3-di(methylthio)acrylonitrile is unique due to the presence of the acrylonitrile moiety, which imparts distinct reactivity and potential applications compared to its analogs. The combination of cyclopropylcarbonyl and acrylonitrile groups makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

2-(cyclopropanecarbonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS2/c1-12-9(13-2)7(5-10)8(11)6-3-4-6/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXLTHJTTFMAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C(=O)C1CC1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380919
Record name 2-(Cyclopropanecarbonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-55-0
Record name 2-(Cyclopropanecarbonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.